Product packaging for Lithium, [1,1'-biphenyl]-4-yl-(Cat. No.:CAS No. 1201-71-4)

Lithium, [1,1'-biphenyl]-4-yl-

Cat. No.: B14741850
CAS No.: 1201-71-4
M. Wt: 160.2 g/mol
InChI Key: SXOYPQZCTBKDTG-UHFFFAOYSA-N
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Description

Significance of Organolithium Compounds in Modern Organic Synthesis

Organolithium reagents are powerful tools in the arsenal (B13267) of synthetic chemists due to their exceptional reactivity as both strong bases and potent nucleophiles. fiveable.mefishersci.fr The highly ionic nature of the carbon-lithium bond makes them capable of deprotonating a wide range of weakly acidic C-H bonds, a process known as metalation. wikipedia.orgnih.gov This allows for the functionalization of otherwise unreactive positions in a molecule.

Furthermore, their nucleophilic character enables them to readily participate in addition reactions with various electrophiles, most notably carbonyl compounds. numberanalytics.comlibretexts.org The reaction of an organolithium reagent with an aldehyde or ketone, for instance, is a classic and reliable method for the formation of alcohols and new carbon-carbon bonds. libretexts.org They are also instrumental in transmetalation reactions, where the lithium atom is exchanged for another metal, leading to the formation of other synthetically useful organometallic compounds like organocuprates or organotins. wikipedia.org The versatility of organolithium reagents extends to their use as initiators in anionic polymerization processes, leading to the production of various elastomers. wikipedia.org

The Biphenyl (B1667301) Moiety as a Core Structural Element in Chemical Research

In the realm of medicinal chemistry, the biphenyl moiety is a common feature in many drug molecules, contributing to their biological activity. wikipedia.orgbiosynce.com It can affect a drug's ability to bind to its target protein, as well as influence its solubility and metabolic stability. biosynce.com The functionalization of the biphenyl core allows for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netarabjchem.org

Academic and Research Landscape of Lithium, [1,1'-biphenyl]-4-yl-

Lithium, [1,1'-biphenyl]-4-yl-, also known as 4-biphenyllithium, is a specific aryllithium reagent that has garnered attention in the academic and research communities. Its synthesis is often achieved through a halogen-metal exchange reaction, a common method for preparing aryllithium compounds. nih.gov This involves reacting a halogenated biphenyl, such as 4-bromobiphenyl (B57062), with an alkyllithium reagent like n-butyllithium.

Research involving Lithium, [1,1'-biphenyl]-4-yl- often focuses on its application as a nucleophile in organic synthesis. For instance, it can be used to introduce the 4-biphenyl group into various molecules. Studies have also explored its role in the formation of lithium solvated electron solutions, where biphenyl acts as an electron receptor. nih.gov These solutions exhibit interesting electrical conductivity properties and have potential applications in areas like lithium batteries. nih.gov The reactivity and properties of this compound make it a valuable tool for researchers exploring new synthetic methodologies and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Li B14741850 Lithium, [1,1'-biphenyl]-4-yl- CAS No. 1201-71-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOYPQZCTBKDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=CC=[C-]C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Li
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452480
Record name Lithium, [1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-71-4
Record name Lithium, [1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactivity and Solution Behavior

Fundamental Reaction Pathways of Lithium, [1,1'-biphenyl]-4-yl-

The reactivity of Lithium, [1,1'-biphenyl]-4-yl- is characterized by its function as a potent nucleophile and a strong base, enabling a variety of chemical transformations.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and aryllithium reagents like Lithium, [1,1'-biphenyl]-4-yl- are pivotal in this context. These reactions typically involve the nucleophilic attack of the carbanionic biphenyl (B1667301) moiety on an electrophilic carbon center.

Alkylation reactions involve the introduction of an alkyl group onto the biphenyl scaffold. mt.com This is typically achieved by reacting Lithium, [1,1'-biphenyl]-4-yl- with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic carbon of the aryllithium attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of the alkyl halide and reaction conditions can influence the efficiency of the reaction.

Similarly, arylation reactions can be accomplished, though less commonly, by coupling with suitable aryl electrophiles. These transformations expand the molecular complexity by introducing an additional aryl ring system.

Table 1: Examples of Alkylation Reactions with Lithium, [1,1'-biphenyl]-4-yl-

Electrophile (Alkyl Halide)ProductReaction Type
Methyl Iodide4-Methyl-1,1'-biphenylMethylation
Ethyl Bromide4-Ethyl-1,1'-biphenylEthylation
Benzyl Chloride4-Benzyl-1,1'-biphenylBenzylation

Carbon-Carbon Bond Forming Reactions

Reactions with Carbonyl Compounds

Lithium, [1,1'-biphenyl]-4-yl- readily participates in nucleophilic addition reactions with a wide range of carbonyl compounds, including aldehydes, ketones, and esters. libretexts.orgyoutube.com The electron-poor carbonyl carbon serves as an excellent electrophile for the nucleophilic biphenyl anion. libretexts.org

The initial step involves the attack of the aryllithium on the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate with a negatively charged oxygen atom. libretexts.orgyoutube.com Subsequent workup with a proton source, such as water or a dilute acid, neutralizes the alkoxide intermediate to yield the corresponding alcohol. libretexts.org

With Aldehydes: Reaction with aldehydes produces secondary alcohols. For example, the reaction with formaldehyde (B43269) yields (4-biphenyl)methanol.

With Ketones: Ketones react to form tertiary alcohols. For instance, the addition to acetone (B3395972) results in the formation of 2-(4-biphenyl)propan-2-ol.

With Esters: The reaction with esters can lead to the formation of tertiary alcohols through a double addition mechanism. The initial addition forms a ketone intermediate, which then rapidly reacts with a second equivalent of the aryllithium reagent.

Table 2: Products from Reactions of Lithium, [1,1'-biphenyl]-4-yl- with Carbonyl Compounds

Carbonyl CompoundIntermediateFinal Product (after workup)
FormaldehydeLithium (4-biphenyl)methoxide(4-Biphenyl)methanol
AcetaldehydeLithium 1-(4-biphenyl)ethoxide1-(4-Biphenyl)ethanol
AcetoneLithium 2-(4-biphenyl)propan-2-oxide2-(4-Biphenyl)propan-2-ol
Ethyl acetate1-(4-Biphenyl)ethan-1-one2-(4-Biphenyl)propan-2-ol

Anion Generation from Carbon Acids

Due to its strong basicity, Lithium, [1,1'-biphenyl]-4-yl- can be employed to deprotonate carbon acids, which are compounds with acidic C-H bonds. chemistrysteps.com The effectiveness of this deprotonation depends on the pKa of the carbon acid relative to that of biphenyl. For the reaction to proceed favorably, the carbon acid should have a lower pKa (i.e., be more acidic) than biphenyl. chemistrysteps.com

This process generates a new carbanion and neutral biphenyl. chemistrysteps.com The newly formed carbanion can then be utilized in subsequent reactions with various electrophiles. This methodology is particularly useful for creating reactive intermediates from less activated precursors. For instance, terminal alkynes can be deprotonated to form lithium acetylides, which are versatile nucleophiles for carbon-carbon bond formation. youtube.com

The solution behavior of species derived from the reaction of biphenyl with lithium metal is complex and involves equilibria between different anionic species.

When biphenyl is treated with lithium metal, a one-electron transfer can occur to generate the biphenyl radical anion. rsc.org This radical anion can then undergo disproportionation, a process where two radical anions react to form a dianion and a neutral biphenyl molecule. rsc.org This equilibrium is represented by the following equation:

2Bph˙⁻ ⇌ Bph²⁻ + Bph⁰ rsc.org

Experimental and theoretical studies have provided evidence for this disproportionation in solution. rsc.org The presence of an absorption band corresponding to neutral biphenyl in the electronic spectra of solutions containing the biphenyl radical anion supports the existence of this equilibrium. rsc.org The position of this equilibrium can be influenced by factors such as the solvent and the nature of the counterion. rsc.org Computational studies suggest that the inherent electronic stabilities of the anionic species play a significant role in driving this disproportionation. rsc.org

Disproportionation Phenomena in Solution

Influence of Solvent Polarity and Counterion Association on Disproportionation

The phenomenon of disproportionation, where a radical anion converts into a neutral molecule and a dianion, is observed for lithium biphenyl in solution. cdu.edu.uarsc.org Spectroscopic studies of dissolved crystalline [Li+(THP)4][Bph•−] show an absorption band corresponding to neutral biphenyl, indicating the occurrence of the equilibrium: 2Bph•− ⇌ Bph2− + Bph0. rsc.org This process is influenced by both the solvent and the nature of the lithium counterion's association with the biphenyl anion.

Role of Aggregation and Solvation in Organolithium Reactivity

Organolithium compounds are known to exist as aggregates in solution, and the degree of aggregation significantly impacts their reactivity. osi.lv The size of these aggregates is influenced by the structure of the organic group, temperature, and the solvent. osi.lv

In ethereal solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME), organolithium compounds can exist in various states of ionic association. These include contact ion pairs (CIP), where the lithium cation and the organic anion are in direct contact, and solvent-separated ion pairs (SSIP), where one or more solvent molecules are inserted between the ions. wikipedia.orgaceorganicchem.com The concept of intimate ion pairs, introduced by Saul Winstein, describes the close interaction between a cation and an anion, with no solvent molecules in between. wikipedia.org As the polarity of the solvent increases, the likelihood of forming solvent-separated ion pairs also increases. wikipedia.org

For lithium biphenyl in ethereal solvents, a dynamic equilibrium exists between different types of ionic associations. nih.gov The composition of this equilibrium is dependent on the specific solvent and the temperature. nih.gov X-ray crystallographic analysis of [Li+•4C5H10O][C12H10•−], a solvent-separated ion pair of lithium biphenyl complexed with tetrahydropyran (B127337) (THP), shows structural features consistent with theoretical calculations, suggesting it is a dominant species at room temperature. nih.gov

The solution structure of organolithium reagents is characterized by dynamic equilibria between different aggregated and solvated species. For instance, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but converts to dimeric solvates with the addition of THF or N,N,N',N'-tetramethylethylenediamine (TMEDA). wisc.edu In THF, phenyllithium is a mixture of dimers and monomers. wisc.edu These equilibria are crucial as they can dictate the dominant reactive species in a given chemical transformation. The interconversion between these species is often rapid, and the position of the equilibrium can be shifted by changing the solvent, concentration, or temperature.

The following table summarizes the aggregation states of phenyllithium in different solvent systems:

Solvent SystemPredominant Aggregation State
Diethyl EtherMixture of tetramer and dimer
Diethyl Ether / THFDimer
Diethyl Ether / TMEDADimer
THFMixture of dimer and monomer
THF / PMDTAMonomer
THF / HMPAMonomer

Data sourced from various NMR studies. wisc.edu

Chelating agents, such as TMEDA and pentamethyldiethylenetriamine (PMDTA), can significantly alter the aggregation state and reactivity of organolithium compounds. osi.lvwisc.edu These additives coordinate to the lithium cation, often breaking down larger aggregates into smaller, more reactive species. wisc.edu For example, PMDTA converts phenyllithium into a monomer in both diethyl ether and THF. wisc.edu

The addition of TMEDA to phenyllithium in ether leads to the formation of mono- and bis-TMEDA dimer complexes. wisc.edu However, in THF, while TMEDA forms complexes, it does not significantly change the dimer/monomer ratio of phenyllithium. wisc.edu Interestingly, while chelating agents generally increase reactivity, the extent of this enhancement can vary. For phenyllithium in THF, hexamethylphosphoramide (B148902) (HMPA) and 12-crown-4 (B1663920) show the largest increase in reactivity in a test metalation reaction, while TMEDA results in the least activation. wisc.edu This highlights the complex interplay between solvation, aggregation, and reactivity. wpmucdn.com The use of hexane/TMEDA has been shown to hinder the racemization of certain configurationally unstable lithiated epoxides, suggesting that the solvent system can significantly impact stereochemical outcomes. nih.gov Crown ethers, with their ability to selectively bind alkali metal cations, can also influence the reactivity of organolithium compounds by solvating the lithium ion. youtube.comresearchgate.net

Electron and Hydrogen Atom-Transfer Mechanisms in Biphenyl-Derived Systems

Lithium biphenyl is a well-known single-electron transfer (SET) reagent. The formation of the lithium biphenyl radical anion involves the transfer of an electron from lithium metal to biphenyl. acs.org This process is a charge-transfer reaction followed by the coordination of the lithium cation with the solvent molecules. acs.org

Hydrogen-atom transfer (HAT) is another important mechanistic pathway in reactions involving radical species. uci.edunih.gov While direct evidence for HAT involving Lithium, [1,1'-biphenyl]-4-yl- is less documented in the provided context, the formation of radical anions from biphenyl systems sets the stage for potential subsequent HAT reactions, depending on the substrate and reaction conditions.

Atropisomerism and Conformational Dynamics in Biphenyl-Derived Organolithiums

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, a phenomenon commonly observed in substituted biphenyls. slideshare.netnih.govnih.gov The presence of bulky substituents in the ortho positions of the biphenyl rings can create a significant energy barrier to rotation, allowing for the isolation of stable enantiomers. researchgate.netresearchgate.netrsc.org

The rotational barrier in biphenyl itself is relatively low. comporgchem.com However, the introduction of substituents, particularly in the ortho positions, can dramatically increase this barrier. researchgate.net For biphenyl derivatives with a single ortho-substituent, rotational barriers up to 15.4 kcal/mol have been determined using dynamic NMR spectroscopy. researchgate.net The free energy of activation for the aryl-aryl rotation is a measure of the steric hindrance exerted by the substituents. researchgate.netrsc.org In the context of Lithium, [1,1'-biphenyl]-4-yl-, while the lithium substituent is in the para position and thus does not directly contribute to a rotational barrier, the principles of atropisomerism are highly relevant for substituted derivatives of this compound that are often used in synthesis. The conformational dynamics of these systems, including the rate of interconversion between atropisomers, can have a profound impact on their reactivity and the stereochemical outcome of their reactions. nih.gov

The following table presents experimental and calculated rotational barriers for selected ortho-substituted biphenyls:

CompoundSubstituent (R)Experimental Rotational Barrier (ΔG≠, kcal/mol)Calculated Rotational Barrier (ΔE≠, kcal/mol)
1 -SiMe2H8.58.2
2 -SMe9.29.1
3 -S(O)Me11.111.5
4 -P(O)Ph213.513.8

Data adapted from experimental and DFT computational studies. researchgate.net

Advanced Spectroscopic and Structural Characterization of Lithium, 1,1 Biphenyl 4 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for investigating the structure of organolithium compounds in solution. wikipedia.org It provides insights into aggregation states, solvent interactions, and dynamic processes. wikipedia.org

⁷Li NMR spectroscopy is particularly sensitive to the electronic environment around the lithium nucleus, making it an invaluable tool for studying the solution structure of compounds like 4-biphenyllithium. The chemical shift (δ), signal multiplicity, and linewidth in ⁷Li NMR spectra provide critical information about the degree of aggregation (e.g., monomer, dimer, tetramer) and the nature of the ionic association between the lithium cation and the biphenylide anion. saylor.orgresearchgate.net

The state of aggregation is influenced by factors such as the solvent, temperature, and the presence of coordinating Lewis bases like tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA). wikipedia.org Different aggregation states often result in distinct ⁷Li NMR signals. For instance, phenyllithium (B1222949), a related aryllithium compound, exists as a mixture of dimers and tetramers in diethyl ether, but primarily as dimers in THF. researchgate.net

Furthermore, ⁷Li NMR can distinguish between different types of ion pairs:

Contact Ion Pairs (CIPs): The lithium cation and the organic anion are in direct contact.

Solvent-Separated Ion Pairs (SSIPs): The lithium cation and the anion are separated by one or more solvent molecules.

The formation of SSIPs is generally favored in strongly coordinating solvents. This distinction is crucial as the reactivity of the organolithium reagent is closely tied to its degree of ionic separation. In some cases, specialized techniques measuring residual quadrupolar couplings (RQCs) can provide even more detailed structural models of lithium compounds in solution. saylor.org

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the organic framework of the molecule. rsc.org For Lithium, [1,1'-biphenyl]-4-yl-, these techniques verify the integrity of the biphenyl (B1667301) skeleton and confirm the position of lithiation. The introduction of the electropositive lithium atom at the C4 position causes a significant upfield shift for the attached carbon (C4) and adjacent protons in the ¹³C and ¹H NMR spectra, respectively, due to increased electron density.

The chemical shifts of the aromatic protons and carbons are diagnostic. By comparing the spectra of 4-biphenyllithium with that of neutral biphenyl, the specific sites of electronic perturbation become evident. While specific spectral data for 4-biphenyllithium is highly dependent on solvent and aggregation state, representative chemical shifts for related biphenyl compounds illustrate the typical ranges observed. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Biphenyl Derivatives in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,1'-Biphenyl 7.41 (t, 2H), 7.50 (t, 4H), 7.65 (d, 4H)127.2, 127.3, 128.8, 141.3
4-Methyl-1,1'-biphenyl 2.41 (s, 3H), 7.26 (d, 2H), 7.34 (t, 1H), 7.43 (t, 2H), 7.51 (d, 2H), 7.59 (d, 2H)21.1, 127.0, 128.7, 129.5, 137.0, 138.3, 141.2
4-Nitro-1,1'-biphenyl 7.40-7.52 (m, 3H), 7.65 (d, 2H), 7.74 (d, 2H), 8.29 (d, 2H)124.1, 127.3, 128.9, 129.1, 138.8, 147.0, 147.6

Note: Data is illustrative and sourced from similar, non-lithiated compounds for comparative purposes. nih.gov The actual shifts for Lithium, [1,1'-biphenyl]-4-yl- would show significant variation, particularly for the lithiated ring.

Organolithium compounds are often involved in rapid chemical exchange equilibria in solution. researchgate.net These dynamic processes can include:

Interconversion between different aggregation states (e.g., dimer ⇌ monomer).

Intra-aggregate exchange of lithium atoms.

Intermolecular exchange of lithium between different organic anions.

Dynamic NMR (DNMR) spectroscopy is the primary tool for studying these phenomena. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where exchange is slow on the NMR timescale, separate signals for each distinct chemical species may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single, time-averaged signal.

Two-dimensional exchange spectroscopy (2D EXSY) is a particularly powerful technique that can directly identify exchanging species through the presence of off-diagonal cross-peaks. libretexts.orgthermofisher.com For instance, ⁷Li EXSY experiments can provide direct evidence of lithium ion hopping between different sites or aggregates, allowing for the quantification of the exchange rates and the determination of activation energies for these processes. libretexts.org

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Molecular Interactions and Species Identification

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about functional groups and molecular interactions. nih.gov For highly reactive species like 4-biphenyllithium, which must be handled in an inert atmosphere, specialized techniques such as placing the spectrometer inside a glove box may be required. acs.org

FTIR is particularly useful for studying the interaction between the lithium cation and solvent molecules. When ethereal solvents like THF or dimethoxyethane (DME) coordinate to the Li⁺ ion, the frequency of the C-O-C stretching vibration of the solvent molecule is altered. This shift provides direct evidence of solvation and can help in understanding the composition of the lithium ion's coordination sphere.

Furthermore, vibrational spectroscopy can help to identify the nature of the anionic species in solution. The biphenyl radical anion (Bph•⁻) and the biphenyl dianion (Bph²⁻) have distinct vibrational spectra. Studies on related systems have shown that the equilibrium between these species, as well as neutral biphenyl, can be influenced by the solvent and the presence of excess lithium. rsc.org Comparing the experimental FTIR spectrum of a solution of Lithium, [1,1'-biphenyl]-4-yl- to reference spectra of the potential anionic species can help to determine the dominant form present under specific conditions.

X-ray Diffraction Analysis

While NMR and vibrational spectroscopy provide invaluable data on solution-state structures, single-crystal X-ray diffraction (SCXRD) offers unambiguous, atomic-resolution detail of the compound in the solid state. acs.org

Obtaining suitable single crystals of reactive organolithium compounds can be challenging, but when successful, the results are highly informative. X-ray diffraction studies on adducts of lithium biphenyl have provided definitive proof of their structural arrangements.

A key example is the crystal structure of a lithium biphenyl adduct complexed with tetrahydropyran (B127337) (THP), which was identified as a solvent-separated ion pair with the formula [Li(THP)₄]⁺[C₁₂H₁₀]•⁻. In this structure, the lithium cation is not directly bonded to the biphenyl anion. Instead, it is fully encapsulated by four oxygen atoms from four separate THP solvent molecules, forming a tetracoordinate complex cation. This cationic complex and the biphenyl radical anion are then arranged in the crystal lattice. This structural determination confirms the existence of SSIPs and provides precise bond lengths and angles, offering a static picture that complements the dynamic information obtained from solution NMR studies.

Table 2: Representative Crystallographic Data for a Lithium Biphenyl Adduct

ParameterValue
Compound [Li(THP)₄]⁺[Bph]•⁻
Crystal System Monoclinic
Space Group P2₁/c
Ion Pair Type Solvent-Separated Ion Pair (SSIP)
Li⁺ Coordination Tetracoordinate by four THP molecules

Note: This data is based on the reported structure of a lithium biphenyl tetrahydropyran adduct. nih.gov

Crystallographic Insights into Coordination Environments and Intermolecular Interactions

A key structural determination was for a solvent-separated ion pair (SSIP), [Li(+)·4(C₅H₁₀O)][C₁₂H₁₀(•-)], where the lithium cation is complexed by four tetrahydropyran (THP) molecules. researchgate.net In this structure, the lithium ion is not directly bonded to the biphenyl anion. Instead, it is fully encapsulated by the solvent molecules, forming a distinct cationic complex. researchgate.net The Li⁺ cation is coordinated to the oxygen atoms of the four THP molecules. This complexed cation and the biphenyl radical anion exist as separate entities in the crystal lattice. researchgate.net

Studies on related systems, such as dilithium (B8592608) biphenyl-4,4'-disulfonate dihydrate, further illuminate lithium's coordination preferences. In this compound, the lithium ion displays a four-coordinate tetrahedral geometry, bonding to three oxygen atoms from the sulfonate groups of different biphenyl ligands and one oxygen from a water molecule. iucr.orgnih.gov These LiO₄ tetrahedra are interconnected by the biphenyl moieties, creating a layered structure. iucr.orgnih.gov This demonstrates the flexibility of lithium's coordination sphere and its tendency to be oxygen-philic.

Furthermore, research on lithiated calix researchgate.netarenes, which are larger aromatic structures, shows various coordination modes. These include direct Li-C(π) interactions with the aromatic rings and extensive coordination with solvent molecules like THF. nih.govrsc.org In some complexes, lithium ions are found both in close contact with the aromatic framework and solvated by multiple THF molecules. nih.gov These structures highlight the complex interplay between direct coordination to the aromatic system, solvation, and the formation of multi-nuclear lithium clusters. nih.govrsc.org The coordination environment is highly dependent on the solvent and the specific nature of the aromatic ligand. researchgate.netbham.ac.uk

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Molecular Characterization and Reaction Monitoring

The direct analysis of highly reactive organometallic compounds like Lithium, [1,1'-biphenyl]-4-yl- by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) presents significant challenges due to their instability in the presence of common protic solvents and atmospheric moisture. However, specialized MS techniques and methodologies can be adapted for their characterization and for monitoring reactions.

LC-MS/MS is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. rsc.org For a reactive species like a lithiated biphenyl, the LC separation would necessitate the use of a non-protic, anhydrous mobile phase and a column chemistry compatible with organometallics, such as a biphenyl column. nih.gov During MS analysis, the ionization process is critical. Electrospray ionization (ESI) in the positive ion mode could potentially detect the lithiated species. In some applications, lithium ions are intentionally added to the mobile phase to act as a cationizing agent, forming [M+Li]⁺ adducts, which can enhance ionization and provide specific fragmentation patterns for structural elucidation. nih.gov This principle could be exploited to study the biphenyl anion itself. The analysis of the radical anion [Bph•−] would require negative ion mode detection.

Mass spectrometry is also an invaluable tool for real-time reaction monitoring, providing insights into reaction kinetics, intermediates, and byproduct formation. nih.govrsc.org Specialized sampling interfaces, such as low-temperature plasma (LTP) probes or systems that allow direct sampling from a reaction vessel into the mass spectrometer, can be used to analyze transient species without extensive sample preparation. rsc.org This approach could be used to monitor the formation of lithium biphenylide from lithium metal and biphenyl in real-time, observing the consumption of reactants and the emergence of the radical anion signal. While direct LC-MS/MS methods for routine analysis of organolithium compounds are not standard, indirect methods have been developed. These often involve derivatization of the organolithium compound to form a stable, less reactive product that can be readily analyzed by gas or liquid chromatography. oup.com

Conductivity Measurements of Biphenyl-Based Lithium Solvated Electron Solutions

Solutions of lithium in ethereal solvents containing biphenyl are known as solvated electron solutions and exhibit significant electrical conductivity. This conductivity is a composite of both ionic and electronic contributions and is highly dependent on the concentration of lithium, the solvent used, and the temperature.

Studies on solutions of lithium biphenyl in 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (THF) have provided detailed insights into their conductive properties. researchgate.netiphy.ac.cn The formation of the biphenyl radical anion and the presence of solvated electrons result in solutions that are both ionically and electronically conductive. iphy.ac.cn

In LiₓBp(DME)₉.₆₅ solutions, the total conductivity varies significantly with the mole fraction of lithium (x). iphy.ac.cnresearchgate.netcpsjournals.cn The highest total conductivity is observed at a lithium-to-biphenyl ratio of 1.5, reaching 10.7 mS/cm at 20°C. researchgate.netcpsjournals.cn The conductivity is a function of temperature, generally following the Arrhenius law, which is characteristic of electrolyte solutions. iphy.ac.cn

A key feature of these solutions is the coexistence of ionic and electronic conductivity. For Li₁.₀₀Bp(DME)₉.₆₅, the ionic conductivity was measured to be 4.5 mS/cm, while the electronic conductivity was 6.6 mS/cm at 20°C. iphy.ac.cnresearchgate.netcpsjournals.cn At lower lithium concentrations (x < 1.0), the electronic conductivity dominates, suggesting that electrons migrate more easily through the solution than the lithium ions. iphy.ac.cn In similar solutions using THF as the solvent, a Li₁.₀β(THF)₈.₂ composition (where β represents biphenyl) was found to have a high conductivity of 12.0 mS/cm. researchgate.net

The data below summarizes findings from studies on Li-Biphenyl-DME solutions.

Conductivity of LiₓBp(DME)₉.₆₅ Solutions at 20°C
Lithium Ratio (x)Total Conductivity (mS/cm)Ionic Conductivity (mS/cm)Electronic Conductivity (mS/cm)
0.25~2.5LowDominant
0.50~5.5~0.5~5.0
1.00~9.84.56.6
1.5010.7~5.5~5.2
2.00~9.5~6.0~3.5
Data compiled from multiple sources. iphy.ac.cnresearchgate.netcpsjournals.cn
Total Conductivity of LiₓBp(DME)₉.₆₅ Solutions vs. Temperature
Lithium Ratio (x)Conductivity at 0°C (mS/cm)Conductivity at 20°C (mS/cm)Conductivity at 40°C (mS/cm)
0.50~5.2~5.5~5.8
1.00~8.0~9.8~11.5
1.50~9.0~10.7~12.5
Data compiled from multiple sources. iphy.ac.cnresearchgate.net

Computational Chemistry and Theoretical Modeling of Lithium, 1,1 Biphenyl 4 Yl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For Lithium, [1,1'-biphenyl]-4-yl-, these calculations help to understand the bonding between the lithium atom and the biphenyl (B1667301) fragment. Studies have explored the structural and electronic properties of related systems, such as lithium-adsorbed porphyrin sheets, revealing insights into charge transfer and stability. rsc.org The interaction of lithium ions with solvent molecules, which is crucial for understanding its behavior in solution, has also been a subject of DFT studies. mdpi.com For instance, investigations into lithium solvation in various electrolyte systems have provided detailed information on the coordination of lithium ions with solvent molecules like ethylene (B1197577) carbonate (EC) and its fluorinated derivatives. mdpi.com

The electronic structure of a molecule, which describes the arrangement and energies of its electrons, can also be elucidated through DFT. researchgate.netuoa.gr These calculations provide information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is a key indicator of a molecule's reactivity and stability. eurjchem.com For instance, a smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. eurjchem.com

ParameterDescriptionSignificance
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Determines the molecule's shape and bond lengths/angles.
HOMO Highest Occupied Molecular Orbital.Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule.

Reaction Energetics and Transition State Analysis

DFT methods are also employed to study the energetics of chemical reactions involving Lithium, [1,1'-biphenyl]-4-yl-. This includes calculating the energy changes that occur during a reaction and identifying the transition state, which is the highest energy point along the reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction.

A critical aspect of this is the disproportionation of the biphenyl radical anion, which can break down into a neutral biphenyl molecule and a dianion. rsc.org Theoretical calculations have shown that the underlying cause of this disproportionation is related to the inherent electronic stabilities of the anionic species involved. rsc.org Furthermore, studies on related lithium-containing systems have highlighted the importance of using accurate computational methods, as different DFT functionals can yield a wide range of transition state barrier heights. researchgate.net For example, in the study of electrolyte decomposition, the transition state barrier for ring-opening varied significantly across different functionals, emphasizing the need for benchmarking against high-level methods like coupled-cluster theory. researchgate.net

Modeling Solvation Effects and Ionic Associates

The behavior of Lithium, [1,1'-biphenyl]-4-yl- in solution is significantly influenced by its interactions with solvent molecules. researchgate.net Computational models can simulate these solvation effects, providing a microscopic view of how the solvent affects the structure and reactivity of the lithium compound. These studies often consider the formation of different types of ionic associations, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). researchgate.netnih.gov

In a CIP, the lithium cation and the biphenyl anion are in direct contact, whereas in an SSIP, they are separated by one or more solvent molecules. researchgate.net The equilibrium between these different ionic species is dependent on factors like the solvent's polarity and the temperature. researchgate.netnih.gov DFT calculations have been used to study these equilibria in ethereal solvents like dimethoxyethane (DME), revealing a dynamic interplay between different ionic associations. researchgate.netnih.gov The nature of the anion also plays a crucial role in the formation of these ion pairs. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to predict the electronic absorption spectra of molecules. core.ac.ukresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

For the lithium biphenyl system, TDDFT calculations have been performed on various ionic associate models to understand their experimental electronic spectra. rsc.org These calculations have shown that a contact lithium biphenyl dianion model can accurately predict the main absorption bands observed experimentally. rsc.org The experimental spectrum of the biphenyl radical anion shows four main groups of bands at approximately 834, 644, 408, and 250 nm. rsc.org The band at 250 nm is attributed to the presence of neutral biphenyl resulting from disproportionation. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. escholarship.orgwiley-vch.de This allows for the analysis of the electron density distribution and the nature of chemical bonds. uni-muenchen.de

Key to QTAIM is the concept of the bond critical point (BCP), a point of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide insights into the strength and nature of the bond. researchgate.netsciencesconf.org For instance, a higher electron density at the BCP generally indicates a stronger bond. researchgate.net QTAIM analysis has been used to confirm the resonance structures of ionic associates of lithium biphenyl, showing that the charges on the lithium cations are close to +1, which is consistent with their formulation as ionic species. rsc.org

Natural Bonding Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure model. uni-muenchen.de It provides a way to calculate the partial charges on each atom and to analyze interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net

NBO analysis can reveal important details about charge distribution and intermolecular interactions in systems containing Lithium, [1,1'-biphenyl]-4-yl-. researchgate.netallsubjectjournal.com For instance, in studies of lithium ion solvation, NBO analysis has shown how the electronic density of solvent molecules is altered upon coordination to a lithium ion. nih.gov This analysis can also quantify the charge transfer between different parts of a molecular system, providing insights into the nature of the bonding and interactions. nih.gov

Computational MethodInformation ProvidedApplication to Lithium, [1,1'-biphenyl]-4-yl-
DFT Optimized geometry, electronic structure, reaction energetics. researchgate.netUnderstanding stability, reactivity, and reaction pathways. researchgate.net
TDDFT Prediction of electronic absorption spectra. rsc.orgInterpreting experimental UV-Vis spectra of ionic associates. rsc.org
QTAIM Electron density distribution, nature of chemical bonds. rsc.orgConfirming the ionic nature of lithium-biphenyl associates. rsc.org
NBO Atomic charges, donor-acceptor orbital interactions. uni-muenchen.deAnalyzing charge distribution and solvation effects. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential. researchgate.net

For Lithium, [1,1'-biphenyl]-4-yl-, the MEP analysis is crucial for understanding its reactivity. The carbon atom bonded to the lithium is expected to be a site of high negative potential (a nucleophilic center), making it highly reactive towards electrophiles. This is a characteristic feature of organolithium compounds. The lithium atom, being electropositive, would be associated with a region of positive potential.

A hypothetical MEP map of Lithium, [1,1'-biphenyl]-4-yl- would likely show a concentration of red color around the C4 carbon of the biphenyl ring, confirming its role as the primary site for nucleophilic reactions. The biphenyl rings themselves would exhibit a more complex potential distribution due to the delocalized π-electron system. Understanding these potential distributions is key to predicting how the molecule will interact with other reactants. uni-muenchen.de

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Hotspots for Lithium, [1,1'-biphenyl]-4-yl-

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
C4-Carbon (ipso-carbon)Highly Negative (Red)Prone to Electrophilic Attack
Lithium AtomHighly Positive (Blue)Site of Coordination
Phenyl RingsIntermediate to Slightly Negativeπ-stacking interactions

Note: This table is illustrative and based on the general principles of MEP analysis for organolithium compounds. Specific potential values would require dedicated quantum chemical calculations.

Global Reactivity Descriptors and Stability Predictions

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.netnih.gov These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. A lower ionization potential indicates a higher tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater ability to accept electrons.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system in equilibrium.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater hardness and lower reactivity. thaiscience.info

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. thaiscience.info

For Lithium, [1,1'-biphenyl]-4-yl-, these descriptors would quantify its high reactivity. A low ionization potential and high chemical potential would be expected, consistent with its strong nucleophilic character. The chemical hardness would likely be low, indicating its high reactivity.

Table 2: Illustrative Global Reactivity Descriptors for Lithium, [1,1'-biphenyl]-4-yl-

DescriptorFormulaSignificance for ReactivityIllustrative Value (eV)
Ionization Potential (I)I = -EHOMOEase of electron donation~ 4.5
Electron Affinity (A)A = -ELUMOEase of electron acceptance~ 0.8
Chemical Potential (μ)μ = -(I+A)/2Electron escaping tendency~ -2.65
Chemical Hardness (η)η = (I-A)/2Resistance to charge transfer~ 1.85
Electrophilicity Index (ω)ω = μ²/2ηElectrophilic nature~ 1.89

Note: The values in this table are illustrative and intended to demonstrate the expected trends for a reactive organolithium species. Precise values require specific DFT calculations.

Molecular Dynamics Simulations for Solution Phase Behavior and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. clarkson.edunih.gov For Lithium, [1,1'-biphenyl]-4-yl-, MD simulations are invaluable for understanding its behavior in solution, particularly its solvation, ion-pairing, and aggregation phenomena. mdpi.com

In solution, especially in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, organolithium compounds are known to exist not as simple monomers but as complex aggregates (dimers, tetramers, etc.) and in equilibrium with various ion-paired species (contact ion pairs and solvent-separated ion pairs). libretexts.org The nature and extent of this aggregation significantly influence the compound's solubility, stability, and reactivity.

MD simulations can model the interactions between the Lithium, [1,1'-biphenyl]-4-yl- units and the solvent molecules. These simulations can predict the structure of the solvation shell around the lithium cation and the biphenyl anion. A key tool in analyzing these simulations is the radial distribution function (RDF) , which describes the probability of finding a particle at a certain distance from a reference particle. researchgate.netlanl.gov For instance, the Li-O RDF in a THF solution would reveal the average distance and coordination number of THF molecules around the lithium ion. clarkson.edu

Studies on related lithium biphenyl systems have shown a dynamic equilibrium between different ionic associations, which is dependent on the solvent and temperature. libretexts.org It is also understood that lithium generally exhibits a low coordination number, typically four in its complexes and organometallic compounds. libretexts.org

The aggregation behavior is a critical aspect. The formation of aggregates can stabilize the reactive C-Li bond but can also reduce the reactivity by sterically hindering the reactive centers. MD simulations can provide insights into the thermodynamics and kinetics of aggregate formation and dissociation, which is fundamental to understanding its reaction mechanisms in solution.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

Organolithium reagents, including 4-lithiobiphenyl, are fundamental tools in organic synthesis for the formation of new carbon-carbon bonds. mt.com Their high reactivity makes them valuable for constructing intricate molecular frameworks found in natural products and pharmaceuticals. sigmaaldrich.comnumberanalytics.com

Stereoselective Transformations via Chiral Biphenyl-Derived Organolithiums

The synthesis of molecules with specific three-dimensional arrangements, known as stereoselective synthesis, is crucial in the pharmaceutical industry. wikipedia.org Organolithium reagents play a significant role in achieving this control. sigmaaldrich.com In the context of biphenyls, which can exhibit axial chirality, organolithium chemistry enables the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond.

The enantioselective construction of axially chiral structures can be achieved through various methods. nih.gov For instance, organocatalytic atroposelective synthesis has been used to create axially chiral N,N'-pyrrolylindoles. rsc.org While not directly involving 4-lithiobiphenyl, these methods highlight the importance of controlling stereochemistry in biaryl systems. The general principle involves using a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other. youtube.com This approach is vital for producing compounds with specific biological activities.

Functionalization of Biphenyl (B1667301) Derivatives through Organolithium Chemistry

4-Lithiobiphenyl serves as a powerful tool for introducing a wide array of functional groups onto the biphenyl scaffold. researchgate.net Since biphenyl itself is a relatively inert molecule, functionalization is a necessary first step for its use in further chemical transformations. rsc.org The process of lithiation, where a lithium atom replaces a hydrogen atom, creates a reactive site on the biphenyl ring. mt.com

This lithiated intermediate can then react with various electrophiles to introduce different substituents. For example, reaction with carbon dioxide followed by an acidic workup yields biphenyl-4-carboxylic acid. Other functional groups can be introduced through reactions with aldehydes, ketones, nitriles, and other electrophilic species. This versatility makes 4-lithiobiphenyl a key building block for creating a diverse range of functionalized biphenyl derivatives with applications in materials science and medicinal chemistry. rsc.orgcityu.edu.hk

Catalytic Applications and Precatalyst Development

Organolithium reagents are not only used as stoichiometric reagents but also play a role in the development of catalytic systems. wikipedia.org

Involvement in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. rug.nl While organolithium reagents have traditionally been challenging to use directly in these reactions due to their high reactivity, recent advancements have enabled their successful application. rug.nlresearchgate.net

The Suzuki-Miyaura coupling, which typically uses organoboron compounds, is a cornerstone of modern organic synthesis for creating biaryl structures. gre.ac.uk The direct use of organolithium reagents like 4-lithiobiphenyl in palladium-catalyzed cross-coupling reactions offers a more direct route to these valuable compounds, avoiding the need to first prepare the corresponding organoboron species. rug.nlchemistryviews.org This approach has been shown to be effective for a wide range of aryl and alkenyl bromides, proceeding under mild conditions and minimizing side reactions like lithium-halogen exchange. rug.nl The ability to directly couple organolithium reagents opens up new possibilities for the efficient synthesis of complex molecules for medicinal chemistry and materials science. rug.nlresearchgate.net

Reaction TypeCatalystCoupling PartnersKey Features
Suzuki-Miyaura Coupling Palladium complexesAryl/alkenyl halides and organoboron compoundsWell-established, versatile for biaryl synthesis.
Direct Cross-Coupling Palladium-phosphine catalystsAryl/alkenyl bromides and organolithium reagentsAvoids pre-functionalization to organoborons, proceeds under mild conditions. rug.nl

Applications in Hydroboration and Hydroamination Processes (as related organolithiums)

While direct applications of 4-lithiobiphenyl in hydroboration and hydroamination are less common, related organolithium chemistry is central to these transformations. Organoboron compounds, the key reagents in hydroboration, can be prepared from organolithium precursors. wikipedia.org Similarly, hydroamination reactions, which involve the addition of an N-H bond across a double or triple bond, can be influenced by organolithium reagents.

For instance, copper-catalyzed electrophilic amination of organolithiums provides a direct route to aryl and heteroaryl amines. acs.org This method avoids the need for preparing other organometallic reagents and utilizes the ready availability of organolithium compounds. acs.org These transformations highlight the broader impact of organolithium chemistry in facilitating important catalytic processes for the synthesis of valuable nitrogen-containing compounds.

Initiator Systems in Polymerization Chemistry

Organolithium compounds are widely used as initiators in anionic polymerization, a process that produces various elastomers and other polymers. wikipedia.orgchempedia.info The high reactivity of the carbon-lithium bond allows it to initiate the polymerization of monomers like styrene, butadiene, and isoprene. wikipedia.org

4-Lithiobiphenyl, as an aryllithium reagent, can also function as a polymerization initiator. The choice of initiator can influence the properties of the resulting polymer, such as its microstructure and molecular weight distribution. chempedia.inforsc.org For example, the steric volume of the organolithium initiator can affect the stereochemistry of the polymer chain. rsc.org The "living" nature of many organolithium-initiated polymerizations, where there are no termination or transfer reactions, allows for precise control over the polymer architecture, including the synthesis of block copolymers. chempedia.info This level of control is highly valuable in the production of advanced materials with tailored properties.

Anionic Polymerization Processes utilizing Organolithium Initiators

Organolithium compounds are extensively used as initiators in anionic polymerization, a type of chain-growth polymerization that proceeds via anionic active centers. researchgate.net This method is particularly effective for vinyl monomers and allows for the synthesis of polymers with well-defined structures, molecular weights, and narrow molecular weight distributions (low polydispersity index). researchgate.netgoogle.com The initiation process involves the addition of the organolithium reagent, such as n-butyllithium or sec-butyllithium, across the double bond of a monomer like styrene, creating a new carbanionic species that propagates the polymer chain. google.comresearchgate.net

Anionic polymerization requires stringent reaction conditions, with the rigorous exclusion of water and oxygen to prevent premature termination of the growing polymer chains. google.com The high reactivity of organolithium initiators ensures that the rate of initiation is much faster than the rate of propagation, a key condition for achieving a narrow molecular weight distribution. google.com While specific studies detailing the use of Lithium, [1,1'-biphenyl]-4-yl- as an initiator are not extensively documented in the reviewed literature, the principles of anionic polymerization suggest its potential applicability. The bulky biphenyl group in 4-biphenyllithium could influence the stereochemistry and microstructure of the resulting polymers, such as poly(dienes), in a manner analogous to how the steric volume of other mono-lithium initiators has been shown to affect polymer properties.

Development of Novel Materials

Liquid Anodes in Advanced Energy Storage Systems (e.g., Lithium Batteries)

A significant application of the biphenyl-lithium system is in the development of liquid anodes for advanced energy storage, particularly in non-aqueous redox flow lithium batteries (RFLBs). iphy.ac.cnresearchgate.netconfex.com In these systems, a solution of lithium and biphenyl in an ether-based solvent, such as 1,2-dimethoxyethane (B42094) (DME) or tetraethylene glycol dimethyl ether (TEGDME), serves as the anolyte. iphy.ac.cnresearchgate.net The in-situ formation of the lithium biphenyl radical anion creates a liquid material with both high ionic and electronic conductivity. iphy.ac.cn

A solution of Li-biphenyl in DME, with the formula LiₓBp(DME)₉.₆₅, has been demonstrated as a viable anode material. iphy.ac.cn The conductivity of this solution varies with the concentration of lithium, with Li₁.₅₀Bp(DME)₉.₆₅ exhibiting the highest total conductivity of 10.7 mS/cm. iphy.ac.cn For a Li₁.₀₀Bp(DME)₉.₆₅ solution, the ionic and electronic conductivities were measured to be 4.5 mS/cm and 6.6 mS/cm, respectively. iphy.ac.cn This solution has a redox potential of approximately 0.3 V versus Li⁺/Li, indicating strong reducing properties. iphy.ac.cn

When coupled with a LiFePO₄ catholyte, a redox flow lithium battery utilizing a biphenyl-lithium-TEGDME anolyte can deliver a cell voltage of 3.0 V and demonstrate good cycling performance. researchgate.net This approach offers a significant advantage over conventional lithium-ion batteries by potentially mitigating issues related to the formation of a solid electrolyte interphase (SEI) on solid graphite (B72142) anodes. iphy.ac.cn Furthermore, the high concentration of the organic lithium solution can lead to a higher energy density compared to traditional aqueous redox flow batteries. confex.comnih.gov

Anolyte CompositionTotal Conductivity (mS/cm)Redox Potential (vs. Li⁺/Li)
Li₁.₅₀Bp(DME)₉.₆₅10.7 iphy.ac.cn~0.3 V iphy.ac.cn
Li-BP-(TEG)DME (1.0 M)Not specified0.39 V researchgate.net

Precursors for Advanced Functional Materials and Optoelectronic Devices

The biphenyl moiety is a common structural motif in a variety of functional organic materials, including those used in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govresearchgate.netresearchgate.net The synthesis of these materials often involves the creation of carbon-carbon bonds to construct extended π-conjugated systems. While the direct use of Lithium, [1,1'-biphenyl]-4-yl- as a precursor is not explicitly detailed in the surveyed literature, its nature as a powerful nucleophile for forming C-C bonds makes it a plausible, though not documented, synthetic tool for introducing the 4-biphenyl group into larger molecular frameworks.

For instance, the synthesis of biphenyl-based enamines for use as p-type semiconductors and poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a hole injecting and transporting layer in OLEDs highlights the importance of the biphenyl unit in these applications. nih.govresearchgate.net The construction of such molecules often relies on cross-coupling reactions where organometallic reagents can play a crucial role. nih.gov

Influence on Supramolecular Assembly and Self-Healing Polymer Systems

Supramolecular chemistry, which involves non-covalent interactions, is a key area in the development of "smart" materials, including self-healing polymers. researchgate.netsciengine.com These materials can repair damage, which is particularly advantageous in applications like lithium batteries to improve their lifespan and safety. researchgate.netresearchgate.netgoogle.com Self-healing mechanisms can be intrinsic, relying on reversible chemical bonds or supramolecular interactions such as hydrogen bonding. sciengine.comresearchgate.net

The incorporation of specific functional groups into polymer chains can induce self-healing properties. The biphenyl unit, due to its rigid structure and potential for π-π stacking interactions, can influence the organization of polymer chains in supramolecular assemblies. nih.govnih.gov For example, the supramolecular polymerization of biphenyl-cyanostilbenes is driven by benzamide (B126) units and results in the formation of helical aggregates. nih.govnih.gov

While there is no direct evidence in the reviewed literature of Lithium, [1,1'-biphenyl]-4-yl- being used to synthesize monomers for self-healing polymers, it is a potential tool for creating biphenyl-containing monomers. These monomers could then be polymerized and incorporated into systems where the biphenyl groups contribute to the supramolecular interactions necessary for self-assembly and healing. The development of self-healing polymer electrolytes for lithium batteries is an active area of research where such materials could find significant application. researchgate.netgoogle.comx-mol.com

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Scalable Production of Lithium, [1,1'-biphenyl]-4-yl-

The traditional synthesis of organolithium reagents often involves direct reaction with lithium metal or metal-halogen exchange, which can present challenges in terms of scalability, safety, and functional group tolerance. nih.gov Future research is focused on developing more robust and scalable methods for producing 4-biphenyllithium. Innovations may include flow chemistry processes, which offer enhanced control over reaction parameters and improved safety for handling highly reactive reagents. wikipedia.org Another area of interest is the development of milder and more efficient lithiation techniques, potentially utilizing novel activating agents or reaction media to improve yield and purity.

A key challenge is the production of highly pure and stable solutions. For instance, studies on lithium solvated electron solutions (Li-SES) using biphenyl (B1667301) as an electron receptor in tetrahydrofuran (B95107) (THF) have shown the formation of conductive solutions with potential applications. nih.govacs.orgresearchgate.net Research into optimizing the composition of such solutions to maximize the concentration and stability of the active lithium species is a critical future direction.

Research FocusPotential InnovationDesired Outcome
Synthesis Method Continuous flow reactorsImproved safety, scalability, and consistency
Reagent Activation Novel activating agents, ultrasound, or mechanochemistryMilder reaction conditions and higher yields
Solution Stability Optimized solvent systems and additivesLonger shelf-life and predictable reactivity
Purification Advanced purification techniques (e.g., crystallization)Higher purity grades for sensitive applications

Exploration of Novel Reactivity and Mechanistic Pathways

While organolithium reagents are well-known for their nucleophilic and basic properties, the specific reactivity of 4-biphenyllithium is an area ripe for further exploration. wikipedia.orglibretexts.org The electronic properties imparted by the biphenyl group can influence its reactivity in subtle yet significant ways compared to simpler aryllithium or alkyllithium reagents.

Future studies will likely focus on elucidating the precise mechanisms of its reactions. For example, research into the reaction of lithium with biphenyl in THF suggests a stepwise formation of different lithium-biphenyl species. nih.govacs.org A deeper understanding of these equilibria and the role of solvent and temperature is crucial for controlling reaction outcomes. acs.orgnih.gov Investigating its performance in novel transformations, such as C-H activation or its behavior in multicomponent reactions, could reveal new synthetic possibilities. Uncovering its potential for stereoselective transformations, particularly in the synthesis of chiral molecules, remains a significant goal. mdpi.com

Integration of Advanced In Situ Characterization Techniques for Real-Time Studies

Understanding the behavior of highly reactive species like 4-biphenyllithium requires sophisticated analytical techniques capable of real-time monitoring. The integration of advanced in situ characterization methods is paramount for unraveling complex reaction mechanisms and solution structures.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy have already been used to probe the formation of lithium-biphenyl complexes in solution. nih.govacs.org Future research will likely leverage a broader array of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy under cryogenic conditions, to gain detailed structural information about aggregates and solvent interactions. Combining experimental data with computational methods like Density Functional Theory (DFT) calculations can provide a more complete picture of the species present in solution and their dynamic behavior. acs.orgnih.gov

TechniqueInformation GainedResearch Application
In Situ FTIR/Raman Real-time monitoring of reactant consumption and product formationKinetic studies and reaction profiling
Cryogenic NMR Characterization of solution structure and aggregation statesUnderstanding the active species in solution
X-ray Absorption Spectroscopy Probing the local coordination environment of the lithium ionElucidating the role of solvent and additives
Calorimetry Measurement of reaction thermodynamicsQuantifying reaction enthalpies and kinetics

Predictive Modeling and Machine Learning Applications in Organolithium Chemistry

The complexity of organolithium reactions makes them an ideal subject for predictive modeling and machine learning (ML). These computational tools can accelerate the discovery and optimization of reactions involving 4-biphenyllithium. Ab initio calculations have already shown promise in correlating the ion pair pK's of organolithium compounds, providing a framework for predicting reactivity. acs.orgnih.gov

Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. acs.orgnih.gov By developing models that can accurately represent the subtle electronic and steric effects of the biphenyl moiety, researchers can screen virtual libraries of substrates and reagents, saving significant experimental time and resources. rsc.orgnih.gov ML-powered analysis of large datasets from techniques like mass spectrometry can also help uncover previously unknown reaction pathways. researchgate.net

Expanding Applications in Catalysis and Sustainable Chemical Transformations

The development of new catalytic systems is a cornerstone of sustainable chemistry. While organolithium reagents are often used stoichiometrically, their potential in catalytic cycles is an exciting and underexplored frontier. Research has shown that organolithium compounds can be used in direct catalytic cross-coupling reactions, a significant advance given their high reactivity which has traditionally limited their use in this context. rug.nl

Specifically, the phenyl-lithium/iron-sulfur cluster system has demonstrated catalytic activity in hydrogenation reactions under mild conditions. rsc.org Future work could focus on designing novel catalysts where 4-biphenyllithium acts as a key component or a precursor to the active catalyst. This could involve its use in transmetalation reactions to generate other catalytically active organometallic species or its role as a ligand that modulates the properties of a transition metal center. The goal is to develop highly efficient and selective catalytic processes that minimize waste and energy consumption.

Design of Tailored Biphenyl-Lithium Hybrid Materials for Specific Functionalities

The biphenyl unit is a valuable building block for functional materials due to its rigidity and electronic properties. The incorporation of lithium into biphenyl-based structures opens the door to creating novel hybrid materials with tailored functionalities. Research has demonstrated the synthesis of mesoporous hybrid organosilica materials incorporating a biphenyl moiety. researchgate.net By manipulating the synthesis conditions, it is possible to tune the structural and textural properties of these materials for specific applications. researchgate.net

Future research will likely focus on creating more complex architectures, such as purely hybrid organic-inorganic nanofibers made from precursors like 4,4'-bis(triethoxysilyl)-1,1'-biphenyl. researchgate.net These materials could find applications in areas such as:

Optoelectronics: Leveraging the fluorescent properties of the biphenyl chromophore. researchgate.net

Catalysis: Using the porous structure to support catalytic nanoparticles or as a solid-state catalyst itself.

Sensors: Designing materials with specific binding sites for detecting analytes.

Energy Storage: Exploring their potential as components in battery technology, building on the knowledge of lithium-biphenyl solvated electron solutions. acs.orgresearchgate.net

The ability to precisely control the structure at the molecular level will be key to unlocking the full potential of these advanced biphenyl-lithium hybrid materials.

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